7-Fluoroquinolin-3-amine

Description

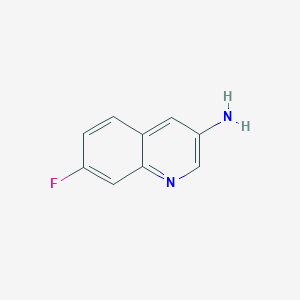

7-Fluoroquinolin-3-amine (CAS: 225366-89-2) is a fluorinated quinoline derivative with the molecular formula C₉H₇FN₂ and a molecular weight of 162.16 g/mol . The compound features a quinoline backbone substituted with a fluorine atom at position 7 and an amine group at position 2. Its structural uniqueness makes it valuable in medicinal chemistry and materials science research.

Properties

IUPAC Name |

7-fluoroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSBZKXHUMMXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435579 | |

| Record name | 7-fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225366-89-2 | |

| Record name | 7-fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoroquinolin-3-amine typically involves the cyclization of appropriate precursors. One common method includes the use of 3-aminoquinoline as a starting material, which undergoes fluorination at the 7th position. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions followed by purification processes such as recrystallization or chromatography to achieve high purity levels. The choice of solvents, catalysts, and reaction conditions is optimized to ensure maximum yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

7-Fluoroquinolin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

7-Fluoroquinolin-3-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the treatment of bacterial infections.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Fluoroquinolin-3-amine primarily involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the DNA. This ultimately results in the inhibition of bacterial DNA replication and cell death .

Comparison with Similar Compounds

Key Properties:

- Solubility : Soluble in DMSO (stock solutions typically prepared at 10 mM) .

- Storage : Stable at 2–8°C when protected from light and moisture .

- Purity : Available at >95% purity for research use .

- Applications : Primarily used as a building block in drug discovery and chemical probe development .

Comparison with Structurally Similar Compounds

Quinoline derivatives are widely studied for their pharmacological and material properties. Below is a detailed comparison of 7-Fluoroquinolin-3-amine with its analogs, focusing on structural variations, synthesis, and applications.

Structural and Physicochemical Comparison

Research Findings and Trends

Positional Isomerism Impact

- Fluorine at position 7 (this compound) versus position 8 (8-Fluoroquinolin-3-amine) alters electronic distribution, affecting interactions with biological targets like enzymes or receptors .

- 5-Fluoroquinolin-3-amine (CAS 1028302-82-0) may exhibit distinct pharmacokinetic profiles due to altered dipole moments compared to the 7-fluoro isomer .

Substituent-Driven Properties

- Chlorine vs. Fluorine: Chlorine in 7-Chloro-2-methylquinolin-3-amine increases molecular weight and may enhance halogen bonding in protein-ligand interactions .

Biological Activity

7-Fluoroquinolin-3-amine is a compound belonging to the fluoroquinoline class, characterized by its structural features that include a fluorine atom at the 7-position and an amino group at the 3-position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antimicrobial agent.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

This compound can be synthesized through various methods, including nucleophilic substitution reactions that modify existing quinoline derivatives. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits potent antibacterial activity against a broad spectrum of bacterial strains, including:

- Staphylococcus spp.

- Streptococcus spp.

- Enterococcus spp.

These properties are primarily attributed to its mechanism of action, which involves inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV, essential for DNA replication and cell division .

Anticancer Potential

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential use in cancer therapy. The compound's ability to disrupt cellular processes in malignant cells is an area of ongoing investigation.

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Enzyme Inhibition : The compound binds to the active sites of bacterial enzymes, preventing them from functioning properly.

- Disruption of DNA Replication : By inhibiting DNA gyrase and topoisomerase IV, it interferes with the replication process in bacteria, leading to cell death.

- Cell Cycle Arrest : In cancer cells, the compound may induce apoptosis by disrupting normal cell cycle progression.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study published in 2024 evaluated the antibacterial properties of this compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting it could be a viable alternative in treating resistant infections.

- Cytotoxicity Assessment : In vitro studies using various cancer cell lines revealed that this compound induced apoptosis significantly more effectively than standard chemotherapeutic agents, highlighting its potential in cancer treatment protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.